
Application Notes and Protocols: Cleavage of
the Acetoxyethoxy (ACE) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1207807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

cleavage of the bis(2-acetoxyethoxy)methyl (ACE) orthoester protecting group. The ACE group

is a key component in modern RNA synthesis, particularly for the protection of the 2'-hydroxyl

function of ribonucleosides, a technology often referred to as 2'-ACE chemistry.[1][2][3][4][5]

This methodology allows for the efficient and high-yield synthesis of RNA oligonucleotides,

including long and highly modified sequences.[4][5]

Introduction to 2'-ACE Chemistry
The 2'-ACE protecting group offers significant advantages in RNA synthesis. It is stable to the

conditions of phosphoramidite chemistry used during oligonucleotide assembly.[1] Following

synthesis, the ACE group is removed in a two-stage process that is both mild and efficient,

ensuring the integrity of the final RNA product.[1][4] The hydrophilic nature of the 2'-ACE

protected RNA also imparts excellent water solubility, simplifying handling and purification

procedures.[1]

Cleavage Mechanism
The cleavage of the 2'-ACE group is a two-step process:

Base-Catalyzed Deacetylation: The process is initiated by treatment with an amine base,

typically aqueous methylamine. This step removes the acetyl groups from the acetoxyethoxy
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moieties, rendering the orthoester more labile to acid.[1] This increased lability is due to the

reduced electron-withdrawing nature of the resulting hydroxyl groups compared to the

acetylated precursors.[1] The rate of the subsequent acid-catalyzed hydrolysis is

approximately 10 times faster after deacetylation.[1]

Acid-Catalyzed Hydrolysis: The final removal of the modified orthoester is achieved through

acid-catalyzed hydrolysis.[1] This step is performed under mild acidic conditions, which are

compatible with the sensitive RNA molecule.[1][4] The reaction proceeds to completion,

regardless of the RNA sequence or length, due to the hydrophilic character of the protecting

groups.[1]

Below is a diagram illustrating the two-step cleavage mechanism of the 2'-ACE protecting

group.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://horizondiscovery.com/-/media/Files/Horizon/resources/Application-notes/2-ace-rna-synth-chem-appnote.pdf
https://horizondiscovery.com/-/media/Files/Horizon/resources/Application-notes/2-ace-rna-synth-chem-appnote.pdf
https://horizondiscovery.com/-/media/Files/Horizon/resources/Application-notes/2-ace-rna-synth-chem-appnote.pdf
https://horizondiscovery.com/-/media/Files/Horizon/resources/Application-notes/2-ace-rna-synth-chem-appnote.pdf
https://horizondiscovery.com/-/media/Files/Horizon/resources/Application-notes/2-ace-rna-synth-chem-appnote.pdf
https://cdn.technologynetworks.com/ep/pdfs/the-chemical-synthesis-of-long-and-highly-modified-rna-using-2-ace-chemistry.pdf
https://horizondiscovery.com/-/media/Files/Horizon/resources/Application-notes/2-ace-rna-synth-chem-appnote.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Base-Catalyzed Deacetylation

Step 2: Acid-Catalyzed Hydrolysis

2'-ACE Protected RNA
(bis(acetoxyethoxy)methyl ether)

40% Methylamine in Water
55 °C, 10 min

Modified 2'-Orthoester Protected RNA
(bis(hydroxyethoxy)methyl ether)

Deprotection Buffer
(100 mM Acetic Acid, pH 3.8)

60 °C, 30 min

Deprotected RNA
(Free 2'-Hydroxyl)

Click to download full resolution via product page

Caption: Two-step cleavage of the 2'-ACE protecting group.
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Experimental Protocols
The following protocols provide detailed procedures for the cleavage of the 2'-ACE protecting

group from synthetic RNA oligonucleotides.

Protocol 1: Two-Step Deprotection of 2'-ACE Protected
RNA
This protocol describes the complete deprotection procedure, starting from the solid-support-

bound protected oligonucleotide.

Materials:

2'-ACE protected RNA oligonucleotide bound to solid support

1 M Disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate trihydrate (S2Na2) in DMF

40% Methylamine in water

RNase-free water

2'-Deprotection Buffer (100 mM acetic acid, pH 3.8, adjusted with TEMED)[6]

Procedure:

Phosphate Deprotection:

Treat the solid support-bound oligonucleotide with 1 M S2Na2 in DMF for 30 minutes to

remove the methyl protecting groups from the phosphates.[1]

Wash the solid support thoroughly with water.[1]

Cleavage from Support and Base Deprotection:

Treat the solid support with 40% methylamine in water for 10 minutes at 55 °C.[1] This

step cleaves the RNA from the support, deprotects the exocyclic amines, and modifies the

2'-ACE groups by removing the acetyl moieties.[1]
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Collect the solution containing the RNA oligonucleotide.

Final 2'-ACE Group Removal:

Lyophilize the RNA solution to dryness.

Reconstitute the RNA pellet in 400 µL of 2'-Deprotection Buffer.[6]

Vortex for 10 seconds and centrifuge for 10 seconds.[6]

Incubate at 60 °C for 30 minutes.[4][6] For oligonucleotides with biotin modifications or

homopolymer stretches of rA longer than 10 bases, extend the incubation to 2 hours.[6]

Lyophilize or use a SpeedVac to dry the sample.[6]

The deprotected RNA is now ready for use or can be stored at -20 °C.[6]

Protocol 2: Final Acidic Deprotection of 2'-ACE
Protected RNA
This protocol is for the final deprotection step, assuming prior cleavage from the solid support

and deacetylation of the ACE group.

Materials:

Partially deprotected RNA with modified 2'-orthoester groups

2'-Deprotection Buffer (100 mM acetic acid, pH 3.8, adjusted with TEMED)[6]

Procedure:

Briefly centrifuge the tube containing the RNA pellet.[6]

Add 400 µL of 2'-Deprotection Buffer to the RNA pellet.[6]

Completely dissolve the RNA pellet by pipetting up and down.[6]

Vortex the solution for 10 seconds and then centrifuge for 10 seconds.[6]
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Incubate the solution at 60 °C for 30 minutes.[6]

For oligonucleotides containing biotin or poly(A) tracts longer than 10 bases, increase the

incubation time to 2 hours.[6]

Dry the sample using a lyophilizer or SpeedVac.[6]

The fully deprotected RNA can be stored at -20 °C or resuspended in an appropriate RNase-

free buffer for immediate use.[6]

Data Summary
The following table summarizes the key quantitative parameters for the cleavage of the 2'-ACE

protecting group.
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Step Reagent
Temperature
(°C)

Time Purpose

Phosphate

Deprotection

1 M S2Na2 in

DMF

Room

Temperature
30 min

Removal of

methyl

phosphate

protecting

groups.[1]

Cleavage &

Deacetylation

40%

Methylamine in

water

55 10 min

Cleavage from

solid support,

deprotection of

exocyclic

amines, and

removal of acetyl

groups from the

2'-ACE

orthoester.[1]

Final

Deprotection

100 mM Acetic

Acid, pH 3.8
60 30 min

Hydrolysis of the

modified 2'-

orthoester to

yield the free 2'-

hydroxyl group.

[4][6]

Final

Deprotection

(Modified Oligos)

100 mM Acetic

Acid, pH 3.8
60 2 hours

Hydrolysis for

oligos with biotin

or long poly(A)

tracts.[6]

Experimental Workflow
The following diagram outlines the general workflow for RNA synthesis and deprotection using

2'-ACE chemistry.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://horizondiscovery.com/-/media/Files/Horizon/resources/Application-notes/2-ace-rna-synth-chem-appnote.pdf
https://horizondiscovery.com/-/media/Files/Horizon/resources/Application-notes/2-ace-rna-synth-chem-appnote.pdf
https://cdn.technologynetworks.com/ep/pdfs/the-chemical-synthesis-of-long-and-highly-modified-rna-using-2-ace-chemistry.pdf
https://horizondiscovery.com/-/media/Files/Horizon/resources/Protocols/deprotection-of-2-ace-protected-rnai-protocol.pdf
https://horizondiscovery.com/-/media/Files/Horizon/resources/Protocols/deprotection-of-2-ace-protected-rnai-protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start:
Solid-Phase RNA Synthesis

Phosphate Deprotection
(S2Na2 in DMF)

Cleavage from Support &
Base Deprotection

(Aqueous Methylamine)

Optional:
Purification of 2'-Protected RNA

(HPLC or PAGE)

Final Acid Deprotection
(Acetic Acid Buffer, pH 3.8)

Optional:
Desalting/Purification

End:
Deprotected RNA

Click to download full resolution via product page

Caption: Workflow for RNA synthesis and 2'-ACE deprotection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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